molecular formula C20H14N2O2S B2542259 (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate CAS No. 477296-35-8

(Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate

Cat. No.: B2542259
CAS No.: 477296-35-8
M. Wt: 346.4
InChI Key: GQCSLTYNUDOVEK-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate is a synthetic organic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry. The molecule is characterized by a central 4-phenylthiazole ring, a (Z)-configured vinyl linker, and terminal phenyl acetate and cyano functional groups. This specific structural motif suggests potential for diverse chemical interactions and modifications. The thiazole ring is a well-documented pharmacophore known to contribute to a wide spectrum of biological activities in other compounds, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . Researchers are often interested in such scaffolds for developing novel therapeutic agents. The presence of the cyano and acetate groups may influence the compound's polarity, reactivity, and potential as an intermediate for further synthetic elaboration. This product is provided for research purposes as a chemical tool. It is intended for use in exploratory biological screening, structure-activity relationship (SAR) studies, or as a building block in organic synthesis. Researchers can leverage this compound to investigate new pathways in drug discovery for various diseases. This chemical is strictly for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

[4-[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c1-14(23)24-18-9-7-15(8-10-18)11-17(12-21)20-22-19(13-25-20)16-5-3-2-4-6-16/h2-11,13H,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCSLTYNUDOVEK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with a cyanoacetate to introduce the vinyl group.

    Acetylation: Finally, the phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

    Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Table 1: Synthetic Routes for (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate

StepReaction TypeKey Reagents
Formation of ThiazoleHantzsch synthesisα-haloketones, thioamides
VinylationKnoevenagel condensationCyanoacetate
AcetylationAcetylationAcetic anhydride, pyridine

Chemistry

In the realm of chemistry, this compound serves as a significant building block for synthesizing more complex molecules. Its structural components can facilitate the development of new compounds with desirable properties.

Biology

This compound has been identified as a useful probe in biological research for studying enzyme interactions, particularly those involving substrates that contain thiazole. Its conjugated system allows it to function as a fluorescent marker, enhancing visualization in various biological assays.

Medicine

In medicinal chemistry, this compound is being investigated for its potential anti-cancer properties. The compound's ability to interact with specific molecular targets positions it as a candidate for drug development aimed at treating various cancers. Preliminary studies suggest that its mechanism of action may involve modulating enzyme activity or receptor interactions .

Case Study: Anti-Cancer Activity

A study focused on the anti-cancer effects of compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines. The research utilized both in vitro assays and computational modeling to elucidate binding interactions with target proteins, indicating promising therapeutic potential .

Industrial Applications

In industrial settings, this compound is utilized in producing advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Table 2: Industrial Applications of this compound

Application AreaUse Case
Polymer ProductionUsed as a monomer in polymer synthesis
CoatingsComponent in protective coatings
Advanced MaterialsDevelopment of functional materials

Mechanism of Action

The mechanism of action of (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs include derivatives with variations in the thiazole ring substituents, aromatic systems, and ester groups. Below is a comparative analysis:

Compound Key Substituents Biological Activity Physicochemical Properties
(Z)-4-(2-Cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate Cyano, vinyl (Z-configuration), phenyl acetate Not explicitly reported (see synthesis focus) Likely moderate solubility due to ester
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (Compound 9) Indole, phenylthiazole, amide Anticancer (cytotoxicity screened) Higher polarity due to amide/indole groups
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (Compound 10) Chlorophenyl, indole, amide Enhanced cytotoxicity vs. non-chlorinated Increased lipophilicity from Cl
(E)-Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates Furan, hydrazine, ethyl ester Anticancer (in vitro screening) Lower solubility vs. acetate derivatives

Key Observations :

  • Steric effects : The Z-configuration vinyl group introduces steric hindrance, which could reduce rotational freedom and stabilize molecular conformation, as seen in similar crystal structures .
  • Substituent polarity : Chlorine in Compound 10 increases lipophilicity, possibly enhancing membrane permeability, whereas the phenyl acetate in the target compound balances solubility and bioavailability .

Physicochemical and Structural Analysis

  • Crystal structure : The Z-configuration in analogous compounds () results in dihedral angles (e.g., 21.93° between benzene and lactone rings), affecting planarity and stacking interactions .
  • Melting points : Thiazole derivatives like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid (mp 139.5–140°C, ) suggest that the target compound’s acetate group may lower melting points, improving synthetic handling .

Biological Activity

(Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H16N2O2S
  • Molecular Weight : 320.39 g/mol
  • IUPAC Name : this compound

This structure features a thiazole moiety, which is known for contributing to various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action :
    • Thiazole derivatives often act as inhibitors of specific kinases associated with cancer progression.
    • They may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Case Study :
    • A study conducted on similar thiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

Thiazole compounds have also been explored for their antimicrobial properties. The presence of the cyano group in this compound enhances its interaction with microbial targets.

  • Mechanism of Action :
    • Thiazole derivatives disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, leading to cell death.
    • They may also exhibit synergistic effects when combined with conventional antibiotics.
  • Research Findings :
    • A study reported that thiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 6 μg/mL against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50/MIC ValuesReference
AnticancerInhibition of kinases, apoptosis1.61 - 1.98 µg/mL
AntimicrobialDisruption of cell wall synthesis6 μg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between a thiazole derivative (e.g., 4-phenylthiazol-2-amine) and a cyano-vinyl precursor. A typical procedure involves refluxing equimolar amounts of reactants in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction progress is monitored via TLC (20% ethyl acetate: n-hexane), followed by precipitation in ice-cold water and purification via recrystallization in ethanol .

Q. How should the compound’s structure be validated post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-modal spectroscopic analysis:

  • IR spectroscopy to identify functional groups (e.g., cyano, ester, and thiazole absorptions).
  • 1H/13C NMR to confirm stereochemistry (Z-configuration) and vinyl proton coupling constants.
  • Mass spectrometry for molecular ion verification and fragmentation patterns .

Q. What purification techniques are effective for isolating high-purity samples?

  • Methodological Answer : Recrystallization using ethanol or ethyl acetate/hexane mixtures is preferred. For impurities with similar polarity, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can resolve co-eluting byproducts .

Q. How can researchers design initial biological activity screenings for this compound?

  • Methodological Answer : Use a tiered approach:

  • In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination).
  • Dose-response studies : Vary concentrations (1–100 µM) to establish IC50 values.
  • Control groups : Include structurally similar thiazole derivatives to assess substituent effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE):

  • Variables : Catalyst loading (e.g., sodium acetate), solvent polarity (acetic acid vs. DMF), and reaction time.
  • Response surface methodology to identify optimal conditions.
  • TLC/HPLC monitoring ensures minimal byproduct formation .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Cross-validate with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
  • Reaction intermediate analysis : Isolate and characterize intermediates (e.g., Knoevenagel adducts) to identify deviations.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. How do substituents on the phenyl or thiazole rings influence bioactivity?

  • Methodological Answer :

  • SAR Study : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups.
  • Comparative assays : Test against parent compound in enzymatic (e.g., kinase inhibition) or cellular assays.
  • Docking studies : Use software (AutoDock Vina) to predict binding modes to target proteins .

Q. What experimental designs assess environmental stability or degradation pathways?

  • Methodological Answer :

  • Hydrolytic stability : Incubate at varying pH (2–12) and analyze via HPLC for acetate cleavage.
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation products via LC-MS.
  • Microbial degradation : Use soil slurry models to assess biotic transformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.